molecular formula C20H22N2O5S B4983095 2-Phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid

2-Phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid

Cat. No.: B4983095
M. Wt: 402.5 g/mol
InChI Key: BJDSFHNZLPENFW-UHFFFAOYSA-N
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Description

2-Phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a sulfonylbenzoyl group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond between the sulfonylbenzoyl group and the aminoacetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-(piperidin-1-yl)acetic acid: Similar structure but lacks the sulfonylbenzoyl group.

    2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Contains a tert-butoxycarbonyl group instead of the sulfonylbenzoyl group.

Uniqueness

The presence of the sulfonylbenzoyl group in 2-Phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can enhance the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-19(21-18(20(24)25)15-7-3-1-4-8-15)16-9-11-17(12-10-16)28(26,27)22-13-5-2-6-14-22/h1,3-4,7-12,18H,2,5-6,13-14H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDSFHNZLPENFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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